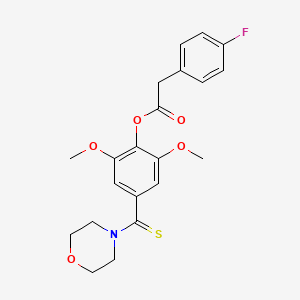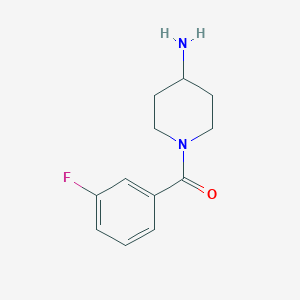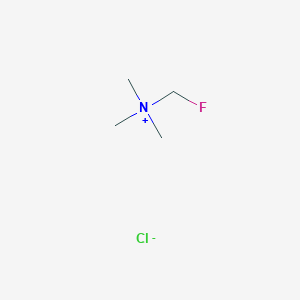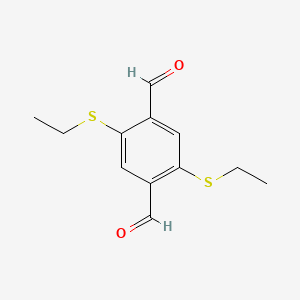![molecular formula C20H24N4O3S2 B12504294 Methyl [(4-cyclohexyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]acetate](/img/structure/B12504294.png)
Methyl [(4-cyclohexyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Metil [(4-ciclohexil-5-oxo-4,5,6,7,8,9-hexahidro1benzotieno[3,2-e][1,2,4]triazolo[4,3-a]pirimidin-1-il)sulfanil]acetato es un compuesto orgánico complejo con una estructura única que combina varios grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Metil [(4-ciclohexil-5-oxo-4,5,6,7,8,9-hexahidro1benzotieno[3,2-e][1,2,4]triazolo[4,3-a]pirimidin-1-il)sulfanil]acetato generalmente implica varios pasos. Un enfoque común es comenzar con la preparación de la estructura central benzotieno[3,2-e][1,2,4]triazolo[4,3-a]pirimidina, seguido de la introducción del grupo ciclohexilo y la porción sulfánil acetato. Las condiciones de reacción a menudo requieren el uso de catalizadores específicos, solventes y controles de temperatura para asegurar que el producto deseado se obtenga con alta pureza y rendimiento.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede involucrar reactores por lotes a gran escala donde las condiciones de reacción se monitorean y controlan cuidadosamente. El uso de reactores de flujo continuo también se puede considerar para mejorar la eficiencia y la escalabilidad del proceso de síntesis. La elección de solventes, catalizadores y métodos de purificación se optimiza para minimizar los costos y el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
El Metil [(4-ciclohexil-5-oxo-4,5,6,7,8,9-hexahidro1benzotieno[3,2-e][1,2,4]triazolo[4,3-a]pirimidin-1-il)sulfanil]acetato puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar en condiciones específicas para formar los correspondientes sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: El grupo sulfánil se puede sustituir con otros grupos funcionales utilizando reactivos apropiados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, se adaptan para lograr las transformaciones deseadas de manera eficiente.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden introducir una variedad de grupos funcionales, lo que lleva a una gama diversa de derivados.
Aplicaciones Científicas De Investigación
El Metil [(4-ciclohexil-5-oxo-4,5,6,7,8,9-hexahidro1benzotieno[3,2-e][1,2,4]triazolo[4,3-a]pirimidin-1-il)sulfanil]acetato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar interacciones y vías biológicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en ciertos procesos industriales.
Mecanismo De Acción
El mecanismo por el cual el Metil [(4-ciclohexil-5-oxo-4,5,6,7,8,9-hexahidro1benzotieno[3,2-e][1,2,4]triazolo[4,3-a]pirimidin-1-il)sulfanil]acetato ejerce sus efectos involucra interacciones con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas que desempeñan un papel en varias vías biológicas. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad y dando lugar a los efectos observados.
Propiedades
Fórmula molecular |
C20H24N4O3S2 |
|---|---|
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
methyl 2-[(7-cyclohexyl-8-oxo-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C20H24N4O3S2/c1-27-15(25)11-28-20-22-21-19-23(12-7-3-2-4-8-12)17(26)16-13-9-5-6-10-14(13)29-18(16)24(19)20/h12H,2-11H2,1H3 |
Clave InChI |
SZBWDWOXIHPCJX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CSC1=NN=C2N1C3=C(C4=C(S3)CCCC4)C(=O)N2C5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12504211.png)

![1-(3-chloro-4-methylphenyl)-5-methyl-N-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12504225.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B12504233.png)
![3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid](/img/structure/B12504247.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,8-naphthyridine](/img/structure/B12504253.png)


![2-{4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B12504282.png)


![N-[2-({2-[(6-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl}oxy)-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl]acetamide](/img/structure/B12504299.png)
![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate](/img/structure/B12504301.png)
